REACTION_CXSMILES
|
[C:1]([C:4]1[O:5][C:6]2[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][C:7]=2[CH:8]=1)([OH:3])=[O:2].OS(O)(=O)=O.[CH3:21]O>>[CH3:21][O:2][C:1]([C:4]1[O:5][C:6]2[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][C:7]=2[CH:8]=1)=[O:3]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C=1OC2=C(C1)C=C(C=C2)[N+](=O)[O-]
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
Upon cooling to the room temperature it
|
Type
|
CUSTOM
|
Details
|
was quenched with ice-water
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Type
|
ADDITION
|
Details
|
carefully basified with addition of NaHCO3
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1OC2=C(C1)C=C(C=C2)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |